molecular formula C12H12O3 B13814858 2-Ethoxy-5-(prop-2-yn-1-yloxy)benzaldehyde CAS No. 403507-41-5

2-Ethoxy-5-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No.: B13814858
CAS No.: 403507-41-5
M. Wt: 204.22 g/mol
InChI Key: WHMCPWWKZKKUPM-UHFFFAOYSA-N
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Description

2-Ethoxy-5-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C12H12O3 It is a benzaldehyde derivative, characterized by the presence of ethoxy and propynyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-(prop-2-yn-1-yloxy)benzaldehyde typically involves the reaction of 2-ethoxybenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, allowing the formation of the desired product through nucleophilic substitution.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-(prop-2-yn-1-yloxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy and propynyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 2-Ethoxy-5-(prop-2-yn-1-yloxy)benzoic acid.

    Reduction: 2-Ethoxy-5-(prop-2-yn-1-yloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Ethoxy-5-(prop-2-yn-1-yloxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-(prop-2-yn-1-yloxy)benzaldehyde is primarily related to its ability to interact with biological molecules through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The ethoxy and propynyl groups may also contribute to the compound’s overall reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Ethynyl-5-(prop-2-yn-1-yloxy)benzaldehyde: Similar structure but with an ethynyl group instead of an ethoxy group.

    4-(Prop-2-yn-1-yloxy)benzaldehyde: Lacks the ethoxy group, making it less complex.

    2-(Prop-2-yn-1-yloxy)benzaldehyde: Similar but without the ethoxy group.

Uniqueness

2-Ethoxy-5-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the presence of both ethoxy and propynyl groups, which provide distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

403507-41-5

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

2-ethoxy-5-prop-2-ynoxybenzaldehyde

InChI

InChI=1S/C12H12O3/c1-3-7-15-11-5-6-12(14-4-2)10(8-11)9-13/h1,5-6,8-9H,4,7H2,2H3

InChI Key

WHMCPWWKZKKUPM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)OCC#C)C=O

Origin of Product

United States

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